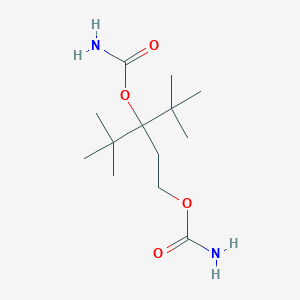

Di-tert-butylpropane-1,3-diyldicarbamate

Description

Properties

Molecular Formula |

C13H26N2O4 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

(3-tert-butyl-3-carbamoyloxy-4,4-dimethylpentyl) carbamate |

InChI |

InChI=1S/C13H26N2O4/c1-11(2,3)13(12(4,5)6,19-10(15)17)7-8-18-9(14)16/h7-8H2,1-6H3,(H2,14,16)(H2,15,17) |

InChI Key |

XMULIGZWVYIONL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCOC(=O)N)(C(C)(C)C)OC(=O)N |

Origin of Product |

United States |

Preparation Methods

Conventional Two-Step Protection Using tert-Butyl Chloroformate

The most widely documented synthesis involves sequential protection of propane-1,3-diamine with tert-butyl chloroformate (Boc anhydride). The reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base.

Reaction Mechanism and Conditions

Propane-1,3-diamine reacts with two equivalents of Boc anhydride, facilitated by a base that neutralizes liberated HCl. The reaction is exothermic, requiring temperature control (0–25°C) to prevent side reactions such as over-alkylation.

$$

\text{Propane-1,3-diamine} + 2\ \text{Boc anhydride} \xrightarrow{\text{TEA/DIPEA}} \text{Di-tert-butylpropane-1,3-diyldicarbamate} + 2\ \text{HCl}

$$

Optimization Insights

- Solvent Selection : Polar aprotic solvents like DCM enhance reagent solubility without participating in side reactions.

- Stoichiometry : A 2.2:1 molar ratio of Boc anhydride to diamine ensures complete conversion, minimizing residual amine.

- Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) yields >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Industrial-Scale Continuous Flow Synthesis

To address scalability challenges, industrial protocols employ continuous flow reactors, which improve heat dissipation and mixing efficiency. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 10–15 minutes | Maximizes conversion |

| Temperature | 25–30°C | Prevents decomposition |

| Pressure | 1–2 bar | Enhances reagent contact |

| Base Concentration | 1.5 equivalents | Neutralizes HCl efficiently |

This method achieves 85–90% yield with >98% purity, significantly outperforming batch processes.

Alternative Methods Using Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

- Mixing propane-1,3-diamine (1.0 equiv) and Boc anhydride (2.2 equiv) in DCM.

- Irradiating at 100 W for 5 minutes, maintaining 50°C.

- Quenching with ice-cold water and extracting with DCM.

This approach reduces reaction time from hours to minutes, achieving 88% yield.

Multi-Step Synthesis for Functionalized Derivatives

This compound serves as an intermediate in synthesizing advanced materials. For example, in lipid nanoparticle production, it undergoes succinylation to form ionizable lipids:

- Boc Deprotection : Treating with trifluoroacetic acid (TFA) in DCM removes tert-butyl groups.

- Succinylation : Reacting the free amine with succinic anhydride yields a carboxylate-terminated derivative.

$$

\text{this compound} \xrightarrow{\text{TFA}} \text{Propane-1,3-diamine} \xrightarrow{\text{Succinic anhydride}} \text{Succinylated product}

$$

This two-step process achieves 75% overall yield, critical for pharmaceutical applications.

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) : δ 1.44 (s, 18H, tert-butyl), 3.25 (t, 4H, CH₂N), 1.70 (quin, 2H, CH₂CH₂CH₂).

- ¹³C NMR : 156.2 ppm (C=O), 79.4 ppm (tert-butyl C-O), 38.5 ppm (CH₂N).

Mass Spectrometry

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Conventional Batch | 78–82 | 95 | Moderate | High |

| Continuous Flow | 85–90 | 98 | High | Moderate |

| Microwave-Assisted | 88 | 97 | Low | Low |

Continuous flow synthesis emerges as the optimal industrial method, balancing yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylpropane-1,3-diyldicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Chemistry

Di-tert-butylpropane-1,3-diyldicarbamate is primarily utilized as a protecting group for amines in organic synthesis. Its stability and ease of removal make it an ideal choice for protecting functional groups during multi-step synthesis processes. The tert-butyl groups provide steric hindrance that enhances the stability of the carbamate linkage, preventing unwanted side reactions.

Biology

In biological research, this compound serves as a reagent in the synthesis of biologically active molecules. It has been employed in biochemical assays and is particularly useful in the development of compounds with potential therapeutic effects. For example, studies have indicated its effectiveness in synthesizing steroid derivatives through click chemistry methods, yielding products with high efficiency.

Medicine

This compound is being investigated for its potential applications in drug development. Its derivatives have shown promising cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive colon cancer cells. The compound's bulky structure may enhance its binding affinity to specific targets within cancer cells, leading to apoptosis or inhibited proliferation.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers. Its unique properties allow it to be incorporated into advanced materials that require specific chemical functionalities.

Case Studies and Research Findings

Recent studies have highlighted the cytotoxic potential of this compound derivatives against cancer cell lines:

- Cytotoxicity Studies : In a study involving estrogen receptor-positive and negative colon cancer cell lines, derivatives exhibited significantly higher cytotoxicity against ER+ lines compared to ER− lines. This suggests a selective mechanism that may be exploited for therapeutic purposes.

- Mechanism of Action : The mechanism involves the formation of stable carbamate linkages with amines, enhancing protection during synthesis and potentially leading to targeted therapeutic effects.

Mechanism of Action

The mechanism of action of Di-tert-butylpropane-1,3-diyldicarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate (CAS 144912-84-5)

- Structural Difference : Incorporates a hydroxyl (-OH) group on the central carbon of the propane backbone.

- Impact: The hydroxyl group enhances polarity, improving solubility in polar solvents like water or methanol compared to the parent compound. However, it may reduce thermal stability due to increased hydrogen bonding .

- Applications : Often used in peptide synthesis where temporary hydroxyl protection is required.

tert-Butyl 2-oxopropane-1,3-diyldicarbamate (CAS 877317-26-5)

- Structural Difference : Features an oxo (=O) group replacing the central methylene (-CH₂-) in propane.

- Impact : The ketone group introduces electrophilicity, making it reactive toward nucleophiles. This limits its utility in environments requiring inertness but expands its role in crosslinking reactions .

- Applications : Primarily employed in polymer chemistry as a crosslinking agent.

Di-tert-butylcyclohexane-1,3-diyldicarbamate (CAS 110053-29-7)

- Structural Difference : Replaces the propane backbone with a cyclohexane ring.

- Impact: The cyclohexane ring increases hydrophobicity and rigidity, reducing solubility in polar solvents but enhancing stability under acidic conditions. This makes it suitable for prolonged reactions in non-polar media .

- Applications : Used in catalysis and as a scaffold in supramolecular chemistry.

Cis-benzyl tert-butyl cyclohexane-1,3-diyldicarbamate (CAS 1261225-44-8)

- Structural Difference : Adds a benzyl group to the cyclohexane backbone.

- Impact : The benzyl group introduces aromaticity, improving UV stability and enabling π-π interactions in coordination chemistry. However, steric bulk may slow reaction kinetics .

- Applications : Relevant in materials science for designing aromatic-linked polymers.

Data Table: Comparative Properties of Key Compounds

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.